N-(2-ADAMANTYL)-1-[(2,5-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE
Overview
Description
N-(2-ADAMANTYL)-1-[(2,5-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic compound that belongs to the class of adamantane derivatives
Preparation Methods
The synthesis of N-(2-ADAMANTYL)-1-[(2,5-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of adamantanecarboxylic acid with 2,5-dimethylphenol to form an intermediate, which is then reacted with pyrazole-3-carboxamide under specific conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the product.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
N-(2-ADAMANTYL)-1-[(2,5-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
For example, oxidation of the compound can lead to the formation of corresponding oxides, while reduction can yield reduced forms of the compound. Substitution reactions can introduce different functional groups into the molecule, leading to the formation of various derivatives with potentially different properties and applications.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable building block for the synthesis of other complex molecules. It can be used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.
Biology: Research has explored the compound’s potential as a bioactive molecule with applications in drug discovery and development. Its structural features may allow it to interact with specific biological targets, leading to potential therapeutic effects.
Medicine: The compound has been investigated for its potential use in the treatment of various diseases. Its ability to modulate specific molecular pathways makes it a candidate for the development of new pharmaceuticals.
Industry: The compound’s stability and reactivity make it suitable for use in industrial processes, such as catalysis and the production of high-performance materials.
Mechanism of Action
The mechanism of action of N-(2-ADAMANTYL)-1-[(2,5-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s adamantane core provides a rigid and stable framework, while the pyrazole and phenoxy groups allow for specific interactions with biological molecules.
Research has shown that the compound can modulate the activity of certain enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation or modulate the signaling pathways that regulate cell growth and differentiation.
Comparison with Similar Compounds
N-(2-ADAMANTYL)-1-[(2,5-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE can be compared with other adamantane derivatives, such as amantadine and memantine. These compounds share the adamantane core but differ in their functional groups and overall structure.
Amantadine: Used as an antiviral and antiparkinsonian drug, amantadine has a simpler structure with an amino group attached to the adamantane core.
Memantine: Used in the treatment of Alzheimer’s disease, memantine has a similar structure to amantadine but with a different functional group that allows it to interact with specific receptors in the brain.
Properties
IUPAC Name |
N-(2-adamantyl)-1-[(2,5-dimethylphenoxy)methyl]pyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2/c1-14-3-4-15(2)21(7-14)28-13-26-6-5-20(25-26)23(27)24-22-18-9-16-8-17(11-18)12-19(22)10-16/h3-7,16-19,22H,8-13H2,1-2H3,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVJSQLXPYCHKTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCN2C=CC(=N2)C(=O)NC3C4CC5CC(C4)CC3C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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